Sodium phenylbutyrate
Overview
Description
Sodium phenylbutyrate is a medication used in conjunction with a proper diet to treat urea cycle disorders, including carbamylphosphate synthetase deficiency (CPS), ornithine transcarbamylase deficiency (OTC), or argininosuccinate synthetase (AS) . It is a white to yellowish-white powder that is freely soluble in water and has a strong salty taste .
Synthesis Analysis
Sodium phenylbutyrate has a simple structure and presents no polymorphic forms. The pathway of synthesis has confirmed the evidence of its chemical structure, by elemental analysis, 1H-NMR and IR spectroscopy . It can also be synthesized by reacting aromatic compounds with butyrolactone, followed by neutralization with base .Molecular Structure Analysis
The molecular formula of Sodium phenylbutyrate is C10H11NaO2. It has an average mass of 186.183 Da and a monoisotopic mass of 186.065674 Da .Chemical Reactions Analysis
Sodium phenylbutyrate is a pro-drug and is rapidly metabolized to phenylacetate. Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine .Physical And Chemical Properties Analysis
Sodium phenylbutyrate is a sodium salt of an aromatic fatty acid, made up of an aromatic ring and butyric acid. It forms water-soluble off-white crystals .Scientific Research Applications
Nutritional Management in Urea Cycle Disorders
Sodium phenylbutyrate is instrumental in the pharmacological treatment of urea cycle disorders. It creates alternative pathways for nitrogen excretion, primarily by conjugating glutamine to form phenylacetylglutamine, which is excreted in the urine. This treatment significantly impacts the metabolism of branched chain amino acids in patients with urea cycle disorders, suggesting that protein restriction can be better managed with branched chain amino acid supplementation in these patients (Scaglia, 2010).
Treatment of Malignant Gliomas
Sodium phenylbutyrate has shown potential as a biological-response modifier in the treatment of malignant gliomas. It acts as an inhibitor of glioma cell proliferation, migration, and invasiveness, potentially through inhibition of urokinase and c-myc pathways. A reported case of a patient with recurrent, multicentric, malignant glioma who experienced a durable remission for over four years under treatment with sodium phenylbutyrate underscores its potential efficacy in treating such malignancies (Baker et al., 2004).
Amyotrophic Lateral Sclerosis (ALS) Treatment
In a study examining the efficacy and safety of sodium phenylbutyrate combined with taurursodiol in persons with ALS, the combination was found to result in slower functional decline than placebo as measured over a period of 24 weeks. This finding, although requiring further investigation, suggests potential therapeutic value for sodium phenylbutyrate in ALS treatment (Paganoni et al., 2020).
Protection Against Cerebral Ischemic Injury
Sodium 4-phenylbutyrate (4-PBA) has demonstrated neuroprotective effects against cerebral ischemic injury. Studies show that 4-PBA can suppress endoplasmic reticulum (ER)-mediated apoptosis and inflammation, offering a novel approach in the treatment of stroke (Qi et al., 2004).
Role in Breast Cancer Treatment
Research on sodium phenylbutyrate's role as an anti-cancer agent, particularly in breast cancer, has shown that it can significantly affect the viability of cancer cells and modify the methylation pattern of cells. This opens up avenues for its use in combination with other chemotherapeutic drugs for more effective treatment strategies (Sabit et al., 2016).
Metabolism of Phenylbutyrate
Studies indicate that medium chain acyl-CoA dehydrogenase (MCAD) plays a key role in the metabolism of phenylbutyrate. This understanding of the metabolic pathways of sodium phenylbutyrate is crucial for optimizing its therapeutic use (Kormanik et al., 2012).
Differentiation Therapy in Hematological Malignancies
Sodium phenylbutyrate has been evaluated for its application in differentiation therapy of hematological malignancies. The combination of phenylbutyrate with other differentiation agents has shown effectiveness in achieving hematological improvement in certain cases, suggesting its potential role in treating these malignancies (Yuan-fang, 2006).
Future Directions
Sodium phenylbutyrate is currently used to treat urea cycle disorders and is under investigation for its potential use in other conditions, including amyotrophic lateral sclerosis (ALS) . It is also being studied for its effects on the transcriptional and metabolic landscape of sporadic ALS fibroblasts , and its neuroprotective effects in mouse models of Parkinson’s disease .
properties
IUPAC Name |
sodium;4-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZRWNZGLKXFOE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1821-12-1 (Parent) | |
Record name | Sodium phenylbutyrate [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7040948 | |
Record name | Sodium 4-phenylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium phenylbutyrate | |
CAS RN |
1716-12-7 | |
Record name | Sodium phenylbutyrate [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-phenylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenebutanoic acid, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM PHENYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6K61736T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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